Methyl 4-(2-((2-(furan-2-yl)-2-thiomorpholinoethyl)amino)-2-oxoacetamido)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, a related compound was synthesized by condensing 5-((2-benzoylbenzofuran-5-yl)methyl)-2-hydroxybenzaldehyde with various substituted ortho phenylenediamine in the presence of glacial acetic acid under conventional reflux temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve condensation reactions . For example, a related compound underwent imine–imine rearrangement by the action of potassium hydride to give a thermodynamically more stable product .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques . These techniques can provide information about the compound’s structure, as well as its electronic and vibrational properties .Scientific Research Applications
Chemical Transformations and Synthesis
Methyl 4-(2-((2-(furan-2-yl)-2-thiomorpholinoethyl)amino)-2-oxoacetamido)benzoate is involved in various chemical transformations and synthesis processes. One such process involves the cyclization of related compounds in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This suggests its potential in generating structurally diverse compounds for further research and applications.
Synthesis of Novel Compounds
Research has demonstrated the synthesis of novel classes of compounds starting from similar structures. For instance, Koza et al. (2013) reported the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, highlighting the utility of these molecules in developing new chemical entities (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).
Fluorescent Compounds and Azo Coupling
Another research area involves the synthesis of fluorescent compounds. Galenko et al. (2016) synthesized fluorescent benzo, thieno, and furo [c]-fused compounds, indicating the potential of these structures in fluorescence-based applications (Galenko, Galenko, Khlebnikov, Novikov, & Shakirova, 2016).
Application in Corrosion Inhibition
Compounds with similar structures have been studied for their role as corrosion inhibitors. Yadav, Sarkar, and Purkait (2015) explored amino acid compounds, including furan derivatives, as eco-friendly corrosion inhibitors, signifying the potential of such molecules in materials science and engineering (Yadav, Sarkar, & Purkait, 2015).
Insights from Computational Studies
Computational and theoretical studies also play a significant role in understanding the properties and applications of these compounds. For instance, Cai, Ling, and Bundle (2009) utilized computational approaches in their synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides, demonstrating the importance of theoretical methods in guiding the synthesis and application of complex organic molecules (Cai, Ling, & Bundle, 2009).
Potential in Drug Discovery
While avoiding specifics on drug use and side effects, it's noteworthy that compounds with similar structures are explored in the realm of drug discovery. Betti et al. (2019) synthesized amino-3,5-dicyanopyridines and evaluated them as adenosine receptor ligands, suggesting the relevance of such structures in pharmaceutical research (Betti, Catarzi, Varano, Falsini, Varani, Vincenzi, Pasquini, di Cesare Mannelli, Ghelardini, Lucarini, Dal Ben, Spinaci, Bartolucci, Menicatti, & Colotta, 2019).
Properties
IUPAC Name |
methyl 4-[[2-[[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-27-20(26)14-4-6-15(7-5-14)22-19(25)18(24)21-13-16(17-3-2-10-28-17)23-8-11-29-12-9-23/h2-7,10,16H,8-9,11-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDBPSSTSUHFAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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